molecular formula C7H9F3O B12287500 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one

Cat. No.: B12287500
M. Wt: 166.14 g/mol
InChI Key: NGRGOFUGJBZRPI-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one is an organic compound with the molecular formula C7H9F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclobutyl ring, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions: The trifluoromethylation of the cyclobutyl ring can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine and 1-[3-(Trifluoromethyl)cyclobutyl]ethanol share structural similarities but differ in their functional groups.

    Uniqueness: The presence of the trifluoromethyl group and the cyclobutyl ring in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

1-[3-(trifluoromethyl)cyclobutyl]ethanone

InChI

InChI=1S/C7H9F3O/c1-4(11)5-2-6(3-5)7(8,9)10/h5-6H,2-3H2,1H3

InChI Key

NGRGOFUGJBZRPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)C(F)(F)F

Origin of Product

United States

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